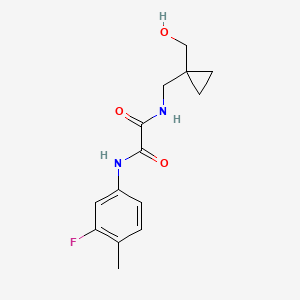

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Description

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a complex organic compound characterized by the presence of fluorine, methyl, hydroxymethyl, and cyclopropyl groups attached to an oxalamide backbone

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c1-9-2-3-10(6-11(9)15)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFUCFZUUGAFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C16H22FN3O2

- Molecular Weight : 307.37 g/mol

- CAS Number : 1234882-63-3

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by modulating protein kinase activity. For instance, studies have shown that oxalamides can inhibit specific kinases implicated in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Preliminary studies suggest it may have effects on neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study on oxalamide derivatives demonstrated neuroprotective effects in animal models of neurodegeneration. The compounds were found to reduce oxidative stress and inflammation, which are critical factors in the progression of diseases like Alzheimer's .

Chemical Biology

This compound can serve as a probe for studying protein interactions and cellular pathways. Its unique structure allows researchers to explore its binding affinities with various biomolecules.

Case Study: Protein Interaction Studies

In a recent investigation, oxalamide derivatives were used to study their interactions with specific enzymes involved in metabolic pathways. The findings revealed that these compounds could selectively inhibit enzyme activity, providing insights into their potential as drug candidates .

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-methylphenyl isocyanate: An organic building block containing an isocyanate group.

4-Fluoro-3-methylphenyl isocyanate: Another isomer with similar structural features.

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its cyclopropyl and oxalamide moieties are particularly noteworthy, as they contribute to the compound’s stability and interaction with biological targets.

Biological Activity

Overview

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound notable for its oxalamide structure, which consists of two amide groups linked by an oxalate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis.

Chemical Structure

The chemical structure of this compound is characterized by:

- Oxalamide Backbone : This contributes to its biological activity and stability.

- 3-Fluoro-4-methylphenyl Group : The presence of fluorine may enhance the compound's pharmacokinetic properties.

- Hydroxymethyl Cyclopropyl Moiety : This unique structure may influence the interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis. A study published in the International Journal of Antimicrobial Agents demonstrated promising in vitro activity against this bacterium, suggesting its potential as a therapeutic agent for tuberculosis treatment .

The mechanism through which this compound exerts its antimicrobial effects may involve:

- Inhibition of Bacterial Cell Wall Synthesis : Similar oxalamides have been shown to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Disruption of Metabolic Pathways : The compound might affect metabolic pathways essential for bacterial survival, although specific pathways have yet to be elucidated.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1,N2-Dihexanoyloxalamide | Long alkyl chains | Enhanced lipophilicity |

| N1,N2-Di(4-fluorobenzyl)oxalamide | Two fluorobenzyl groups | Potentially higher receptor affinity |

| N-[3-fluoro-4-(6-methoxyquinolin)]oxalamide | Incorporates quinoline structure | Targeting different biological pathways |

This table highlights the specific functional groups and potential interactions that set this compound apart from other oxalamides.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- In Vitro Studies : In vitro assays have shown that compounds with oxalamide structures often exhibit significant antibacterial activity. For instance, a related oxalamide was tested against various bacterial strains, yielding minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties .

- Pharmacological Profiling : Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Research indicates that the fluorine substitution can enhance absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

- Potential Applications : Beyond tuberculosis treatment, the unique structural characteristics suggest potential applications in treating other infectious diseases or as a scaffold for developing new therapeutic agents targeting different biological pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.